2-Amino-2-(4-chlorophenyl)butanoic acid
Overview
Description
“2-Amino-2-(4-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 . This compound is also known as “®-2-Amino-4-(2-chlorophenyl)butanoic acid” and has a CAS Number of 1260606-19-6 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanoic acid backbone with an amino group at the 2nd carbon and a 4-chlorophenyl group also attached to the 2nd carbon .
Physical And Chemical Properties Analysis
“this compound” is a hydrophobic compound . It has a molecular weight of 213.66 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .
Scientific Research Applications
CAPB has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folates. It has also been studied as a potential inhibitor of the enzyme phosphodiesterase 4, which is involved in the regulation of inflammation. Additionally, CAPB has been used in studies of the role of the enzyme cytochrome P450 in drug metabolism.
Mechanism of Action
The mechanism of action of CAPB is not well understood. However, it is believed that CAPB acts as an inhibitor of the enzyme dihydropteroate synthase. This enzyme is involved in the synthesis of folates, and inhibition of this enzyme can lead to decreased levels of folates in the body. Additionally, CAPB has been shown to inhibit the enzyme phosphodiesterase 4, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
CAPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme dihydropteroate synthase, leading to decreased levels of folates in the body. Additionally, CAPB has been shown to inhibit the enzyme phosphodiesterase 4, leading to decreased levels of inflammation. Finally, CAPB has been shown to inhibit the enzyme cytochrome P450, leading to decreased levels of drug metabolism.
Advantages and Limitations for Lab Experiments
The main advantage of using CAPB in laboratory experiments is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using CAPB in laboratory experiments. For example, it is not well understood how CAPB exerts its effects, and further research is needed to better understand its mechanism of action. Additionally, CAPB is a relatively new compound, and there is limited data available on its effects in humans.
Future Directions
There are a variety of possible future directions for CAPB research. First, further research is needed to better understand the mechanism of action of CAPB, as well as its effects on biochemical and physiological processes. Additionally, further research is needed to determine the safety and efficacy of CAPB in humans. Finally, further research is needed to determine the potential therapeutic uses of CAPB, as well as its potential side effects.
Synthesis Methods
The most common method of synthesis for CAPB is through the reaction of 4-chlorobenzaldehyde and glycine. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to form CAPB. Other methods of synthesis include the reaction of 4-chlorobenzoyl chloride and glycine, as well as the reaction of 4-chlorobenzaldehyde and ethyl cyanoacetate.
Safety and Hazards
The safety information for “2-Amino-2-(4-chlorophenyl)butanoic acid” indicates that it is a compound with some hazards. The compound has been assigned the signal word “Warning” and is associated with Hazard Statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQIZSMUAOFTCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285565, DTXSID601267312 | |
Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4895-99-2, 7621-78-5 | |
Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4895-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC42312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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